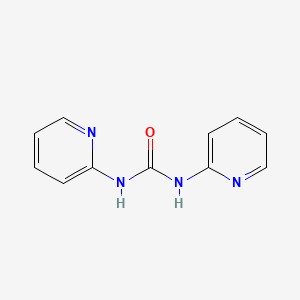

1,3-Di(pyridin-2-yl)urea

Description

Propriétés

IUPAC Name |

1,3-dipyridin-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQXHWCMYZXOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211736 | |

| Record name | 1,3-Di-2-pyridylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6268-43-5 | |

| Record name | N,N′-Di-2-pyridinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6268-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Di-2-pyridylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6268-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Di-2-pyridylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-di-2-pyridylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DI-2-PYRIDYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Z49NN63K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategic Synthetic Methodologies for 1,3 Di Pyridin 2 Yl Urea and Its Functional Analogues

Established Synthetic Pathways for Symmetrical N,N'-Di(pyridin-2-yl)ureas

Traditional methods for synthesizing symmetrical N,N'-di(pyridin-2-yl)ureas have been foundational in the field. These pathways, while effective, often rely on hazardous reagents and stringent reaction conditions.

Phosgene-Mediated Urea (B33335) Bridge Formation via 2-Aminopyridine (B139424)

The reaction of 2-aminopyridine with phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), is a long-established method for producing symmetrical ureas. evitachem.comnih.gov This approach involves the in situ generation of a highly reactive isocyanate intermediate from 2-aminopyridine. This intermediate then rapidly reacts with a second molecule of 2-aminopyridine to form the stable 1,3-di(pyridin-2-yl)urea.

While this method is efficient and generally provides high yields, the extreme toxicity of phosgene gas necessitates specialized handling procedures and equipment, posing a significant drawback, particularly for large-scale industrial production. rsc.orgrsc.org The use of solid phosgene equivalents like triphosgene or CDI offers a safer alternative, though they are more expensive. nih.govrsc.org

Table 1: Comparison of Phosgene and its Equivalents for Urea Synthesis

| Reagent | Phase | Key Advantages | Key Disadvantages |

| Phosgene | Gas | High reactivity, low cost | Extremely toxic, requires special handling |

| Triphosgene | Solid | Safer to handle than phosgene | More expensive, can release phosgene upon heating |

| N,N'-Carbonyldiimidazole (CDI) | Solid | Safe, crystalline solid, produces no chlorinated byproducts | Higher cost, may require longer reaction times |

Modified Anhydrous Reactions Utilizing Nicotinic Acid and Ethyl Chloroformate

An alternative established route involves the reaction of nicotinic acid derivatives. For instance, a side reaction in the synthesis of methyl 6-methylnicotinate (B8608588) involves the formation of dinicotinic acid, which upon esterification can lead to urea-like structures. environmentclearance.nic.in While not a direct synthesis of the titular compound, this highlights the reactivity of pyridine (B92270) carboxylic acids and their potential for urea formation under certain conditions.

Another approach utilizes ethyl chloroformate, which reacts with 2-aminopyridine to form a carbamate (B1207046) intermediate. Subsequent reaction with another molecule of 2-aminopyridine can yield the desired urea. This method avoids the direct use of phosgene but still involves a hazardous chloroformate reagent.

Expedited and Environmentally Conscious Synthesis Protocols

In recent years, the focus has shifted towards developing more sustainable and efficient synthetic methods. These modern protocols aim to minimize waste, avoid toxic reagents, and simplify purification processes.

Metal- and Column-Free Ammonolysis for Pyridin-2-yl Ureas

A significant advancement is the development of metal- and column-free one-pot ammonolysis for the synthesis of unsymmetrical pyridin-2-yl ureas. rsc.orgresearchgate.net This protocol demonstrates high efficiency, with nearly quantitative conversions for a wide range of aryl and alkyl amines. rsc.org The reaction is scalable and tolerates various functional groups, including those with different electronic properties and steric hindrance. rsc.org

Computational studies, specifically using Density Functional Theory (DFT), have provided valuable insights into the reaction mechanism. rsc.org These studies suggest that the reaction proceeds through a concerted pathway, which is more energetically favorable than traditional stepwise mechanisms involving zwitterionic or isocyanate intermediates. rsc.org This direct aminolysis is facilitated by benign base catalysis, offering a greener alternative to traditional methods. rsc.org

Solvent- and Halide-Free Approaches via Pyridine N-Oxide Functionalization

A novel and environmentally friendly approach utilizes pyridine N-oxides and dialkylcyanamides to synthesize pyridine-2-yl substituted ureas. rsc.orgrsc.org This method is atom-economical, solvent-free, and halide-free, aligning with the principles of green chemistry. rsc.orgrsc.org The reaction involves the C-H functionalization of the pyridine N-oxide at the 2-position, yielding a wide array of ureas in good to high yields (63-92%). rsc.orgrsc.org This strategy is compatible with various functional groups on the pyridine ring, including both electron-donating and electron-withdrawing groups. rsc.org

This method represents a significant step forward in the sustainable synthesis of pyridyl ureas, offering a safe and efficient alternative to traditional halide-involving cross-coupling reactions and the use of toxic reagents like phosgene. rsc.org

Table 2: Overview of Modern Synthetic Protocols

| Method | Key Features | Reagents | Advantages |

| Metal- and Column-Free Ammonolysis | One-pot, high conversion | Phenyl chloroformate, amines | Scalable, wide substrate scope, no metal catalyst needed |

| Pyridine N-Oxide Functionalization | Solvent- and halide-free, atom-economical | Pyridine N-oxides, dialkylcyanamides | Green, high yields, avoids toxic reagents |

Synthesis of Unsymmetrical Pyridyl Urea Derivatives

The synthesis of unsymmetrical pyridyl urea derivatives, where the two nitrogen atoms of the urea linkage are appended with different pyridyl or other aromatic or aliphatic moieties, requires precise control over the reaction conditions to ensure selectivity. Various methods have been developed to achieve this, with multi-component reactions and annulation strategies being particularly prominent.

Utilization of 1,1'-Carbonyldiimidazole (CDI) in Multi-Component Reactions

1,1'-Carbonyldiimidazole (CDI) has emerged as a valuable reagent for the synthesis of unsymmetrical ureas due to its role as a stable and less hazardous phosgene equivalent. nih.gov In multi-component reactions, CDI facilitates the formation of an activated carbamoyl (B1232498) intermediate that can then react with a different amine to yield the desired unsymmetrical product.

The reaction conditions, such as temperature and solvent, can be tuned to control the reaction rate and selectivity. For example, some syntheses are initiated at a lower temperature (0°C) to control the formation of the CDI-adduct before introducing the second amine and warming the reaction to room temperature. biointerfaceresearch.com This stepwise addition in a one-pot procedure is crucial for minimizing the formation of symmetrical urea by-products.

Recent advancements have also reported tandem syntheses of unsymmetrical N-aryl-N'-pyridylureas and N,N'-bipyridylureas from aryl- or pyridyl carboxamides and aminopyridines. rsc.org This method utilizes a Hofmann rearrangement, where an in-situ generated isocyanate from a carboxamide reacts with an aminopyridine to form the unsymmetrical urea.

Table 1: Synthesis of Unsymmetrical Ureas using CDI and Related Methods

| Amine 1 | Amine 2 | Reagent | Conditions | Product | Yield | Reference |

| 4-Methoxyphenethylamine | 3-Methoxyphenethylamine | CDI | 1. Water, 0°C, 1h2. Room temp, 4h | 1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl)urea | 67% | biointerfaceresearch.com |

| Pyrrolidine | 3-Isocyanatopropylsilatrane | - | Chloroform, 80°C, 4h | 1-(3-Silatran-3-ylpropyl)-3-pyrrolidin-1-ylurea | Good | arabjchem.org |

| Piperidine | 3-Isocyanatopropylsilatrane | - | Chloroform, 80°C, 4h | 1-(3-Silatran-3-ylpropyl)-3-piperidin-1-ylurea | Good | arabjchem.org |

| Benzamide | Aminopyridine | PhI(OAc)₂ | - | N-Aryl-N'-pyridylurea | - | rsc.org |

This table is interactive. Click on the headers to sort the data.

Annulation Reactions with Anthranilic Esters for Fused Heterocycles

A significant strategy for the synthesis of functional analogues of pyridyl ureas involves annulation reactions, particularly with anthranilic esters, to construct fused heterocyclic systems. A novel and efficient route has been developed for the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones through the annulation of anthranilic esters with N-pyridyl ureas. mdpi.comnih.govresearchgate.net

This methodology is based on the reaction of 1,1-dimethyl-3-(pyridin-2-yl) ureas with substituted anthranilic esters. mdpi.comnih.govresearchgate.net The process involves an initial formation of an N-aryl-N'-pyridyl urea intermediate, which then undergoes cyclocondensation to yield the corresponding quinazolin-2,4-dione. mdpi.com This reaction proceeds without the need for a metal catalyst and provides moderate to good yields of the fused heterocycles. mdpi.comnih.govresearchgate.net For example, the reaction of 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea with ethyl anthranilate at 120°C results in the formation of 3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione. mdpi.com

The scope of this reaction is quite broad, accommodating various substituents on both the pyridine ring and the anthranilic ester. mdpi.comnih.govresearchgate.net However, it has been observed that strong electron-withdrawing groups on the pyridine ring of the starting urea can diminish the yield or even inhibit the cyclocondensation step. mdpi.comnih.gov This method can also be extended to the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones when 2-aminothiophene-3-carboxylates are used instead of anthranilic esters. mdpi.comnih.govresearchgate.net

Table 2: Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones

| Pyridyl Urea | Anthranilic Ester | Conditions | Product | Yield | Reference |

| 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea | Ethyl anthranilate | 120°C, 20h | 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | 70% | mdpi.com |

| 1,1-dimethyl-3-(pyridin-2-yl)urea | Ethyl anthranilate | 120°C, 20h | 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione | 57% | mdpi.com |

| 1,1-dimethyl-3-(quinolin-2-yl)urea | Ethyl 5-bromoanthranilate | 120°C, 20h | 6-Bromo-3-(quinolin-2-yl)quinazoline-2,4(1H,3H)-dione | 89% | mdpi.com |

| 1,1-dimethyl-3-(4-methoxyquinolin-2-yl)urea | Ethyl anthranilate | 120°C, 20h | 3-(4-Methoxyquinolin-2-yl)quinazoline-2,4(1H,3H)-dione | 78% | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Control and Optimization of Synthetic Yields and Reaction Selectivity

The successful synthesis of unsymmetrical pyridyl ureas and their analogues hinges on the careful control and optimization of reaction parameters to maximize yields and ensure high selectivity. Several factors play a critical role in achieving these objectives.

The choice of solvent, base, and reaction temperature is paramount. mdpi.comrsc.orgthieme-connect.com For instance, in the synthesis of N,N'-alkyl aryl ureas from carbamates, a screen of various inorganic and organic bases revealed that organic bases generally provide higher yields. thieme-connect.com The optimal conditions were achieved using a mixture of triethylamine (B128534) (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO) at reflux. thieme-connect.com

In other systems, such as the synthesis of unsymmetrical ureas from amines and carbonyl sulfide (B99878) (COS), a two-stage temperature regulation strategy has been shown to be highly effective for achieving selectivity. rsc.org This method involves running the reaction at a lower temperature initially, followed by an increase in temperature to facilitate the selective formation of the desired unsymmetrical product. rsc.org The ratio of the reacting amines is also a key variable that can be adjusted to enhance the yield of the unsymmetrical urea over the symmetrical by-products. rsc.org

Furthermore, the electronic nature of the substituents on the reacting species can significantly influence the reaction outcome. As noted in the annulation reactions of pyridyl ureas, electron-donating groups on the pyridine ring tend to favor the reaction, while strong electron-withdrawing groups can be detrimental to the yield. mdpi.comnih.gov The formation of an isocyanate intermediate is often a limiting step, and increasing the amount of the amine nucleophile can help to drive the reaction towards the desired urea product. mdpi.com Careful monitoring of the reaction progress, often by techniques like thin-layer chromatography (TLC), is essential for determining the optimal reaction time and preventing the formation of degradation products. biointerfaceresearch.com

Coordination Chemistry and Advanced Metal Complexation of 1,3 Di Pyridin 2 Yl Urea

Ligating Behavior of 1,3-Di(pyridin-2-yl)urea

This compound is recognized for its ability to act as a versatile ligand in coordination chemistry. evitachem.com Its structure, featuring two pyridine (B92270) rings attached to a central urea (B33335) group, allows for multiple modes of binding to metal ions. evitachem.comnih.gov

This compound and its derivatives readily form stable coordination compounds with a variety of first-row transition metal ions. d-nb.info The interest in these complexes stems from the presence of the O,N-donor atoms which facilitate strong coordination. d-nb.info The resulting complexes often exhibit interesting structural motifs and properties. The formation of these stable compounds has been reported with metal ions such as copper(II) and oxovanadium(IV). d-nb.infomdpi.com The stability of these complexes makes them suitable for various applications, including catalysis and materials science.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various analytical techniques to elucidate their structure and properties.

Oxovanadium(IV) complexes of this compound have been synthesized and characterized. d-nb.info The reaction of this compound (referred to as HL in the study) with vanadyl acetylacetonate, VO(acac)₂, in different molar ratios yields distinct complexes. d-nb.info For instance, a 1:1 molar ratio produces VO(acac)(L), while a 2:1 ratio results in the formation of VO(L)₂. d-nb.info These complexes are generally soluble in polar aprotic solvents like DMSO and DMF. d-nb.info Spectroscopic data, including IR and EPR, confirm the coordination of the ligand to the oxovanadium(IV) center through the oxygen and nitrogen atoms. d-nb.infonih.gov The non-electrolytic nature of these complexes in solution suggests that the ligands act as monobasic bidentate chelators. d-nb.info

Table 1: Synthesized Oxovanadium(IV) Complexes with this compound

| Complex | Molar Ratio (Ligand:Metal) | Physical State |

|---|---|---|

| VO(acac)(L) | 1:1 | Pale green solid |

| VO(L)₂ | 2:1 | Insoluble solid |

Data sourced from a study on the catalytic performance of these complexes. d-nb.info

A number of copper(II) complexes have been synthesized using variously substituted 2-pyridyl urea ligands, including this compound. mdpi.comresearchgate.net The synthesis typically involves the reaction of the respective 2-pyridyl urea ligand with copper(II) chloride in a solvent like methanol. mdpi.com The resulting complexes have been characterized by elemental analysis, HRMS, IR spectroscopy, and X-ray diffraction. mdpi.comresearchgate.net These studies have revealed different structural motifs, such as [Cu(L)₂Cl]⁺[Cl]⁻ and [Cu(L)₂Cl₂], depending on the substituents on the pyridine ring. mdpi.comresearchgate.net The IR spectra of these complexes show a characteristic shift in the C=O stretching vibration (amide I band) to lower wavenumbers upon coordination to the copper(II) ion, confirming the involvement of the urea oxygen in bonding. mdpi.com

Table 2: Selected Copper(II) Complexes with 2-Pyridyl Urea Ligands

| Complex | Yield (%) | Color |

|---|---|---|

| [Cu(U1)₂Cl]⁺[Cl]⁻ | 46 | Green crystals |

| [Cu(U2)₂Cl]⁺[Cl]⁻ | 54 | Green crystals |

| [Cu(U9)₂Cl]⁺[Cl]⁻ | 64 | Green crystals |

| [Cu(U10)₂Cl]⁺[Cl]⁻ | 52 | Green crystals |

Data extracted from a study on the synthesis and antiproliferative action of these complexes. nih.gov

For instance, a zinc coordination polymer has been synthesized using 1,3-di(pyridin-4-yl)urea and 5-tert-butylisophthalate, forming double-strand coordination polymers that are held together by hydrogen bonding. iucr.org The structural diversity of these coordination polymers highlights the versatility of pyridyl urea ligands in the construction of novel supramolecular architectures. nih.gov

Metal-Organic Frameworks (MOFs) Based on Pyridyl Urea Ligands

The incorporation of pyridyl urea ligands, such as this compound and its isomers, into MOFs has emerged as a promising strategy for creating materials with tailored structures and functions. The urea group's capacity for strong hydrogen bonding, combined with the pyridyl rings' ability to coordinate to metal ions, provides a powerful toolkit for crystal engineering.

The design of urea-functionalized MOFs is guided by the strategic use of hydrogen bonding and coordination chemistry to direct the assembly of desired network topologies. researchgate.net Urea moieties are recognized as "privileged groups" in supramolecular chemistry due to their strong hydrogen-bond donating capabilities, which can be harnessed for anion recognition or to guide the formation of specific structural motifs. researchgate.netacs.org

A primary challenge in designing urea-based structures is the tendency of urea groups to self-associate through robust N-H···O hydrogen bonds, forming α-tape motifs that can complicate or prevent the formation of porous frameworks. researchgate.netacs.org A key design principle, therefore, involves immobilizing the urea functionalities within a rigid MOF structure to prevent this self-association. acs.org This spatial isolation allows the hydrogen-bonding sites to be available for interacting with guest molecules or anions. researchgate.net Theoretical calculations have shown that modifying the substituents on the urea can decrease the tendency for self-association while enhancing the hydrogen-bonding donor ability towards anions. acs.orgornl.gov

The general approach involves reacting a pyridyl urea ligand with a metal salt, often in the presence of other organic linkers like dicarboxylates. rsc.orghhu.de The pyridyl nitrogen atoms act as coordination sites for the metal ions, forming nodes, while the urea-containing backbone bridges these nodes, creating extended porous networks. hhu.de The choice of metal, the geometry of the pyridyl urea ligand (e.g., 1,3-di(pyridin-3-yl)urea (B26232) vs. 1,3-di(pyridin-4-yl)urea), and the presence of co-ligands all play crucial roles in determining the final structure, porosity, and properties of the MOF. acs.orgrsc.orguantwerpen.be The resulting frameworks often feature pores decorated with urea groups, which can act as specific binding sites for substrates or enhance catalytic activity. researchgate.netresearchgate.net

The incorporation of pyridyl urea ligands into coordination polymers and MOFs allows for significant structural diversification and tunability. The flexibility and varied coordination possibilities of these ligands, combined with external factors like solvent choice and the nature of the metal and counter-anions, lead to a wide array of architectures.

Researchers have demonstrated that reacting bis-pyridyl-bis-urea ligands with different metal salts results in diverse structures, from discrete metallamacrocycles to one-dimensional (1D) coordination polymers. rsc.orguab.cat For example, the reaction of N,N′-bis-(3-pyridyl)ethylene-bis-urea (BPEBU) with zinc sulfate (B86663) in various solvents yielded four different MOFs, highlighting the profound effect of the crystallization environment on the final structure. rsc.org Similarly, studies using bis(1,2,4-triazol-1-yl)methane (a related N-donor linker) with zinc and terephthalic acid produced multiple MOF structures with different topologies, including trinuclear chain-like units and diamond-like nets. nih.gov

The tunability of these systems extends to the functional properties of the resulting materials. The modular nature of MOF synthesis allows for the creation of isostructural frameworks with different functional groups through post-synthetic modification. nih.gov By incorporating binary metal sites, such as Ni and Mn, into a MOF, it is possible to tailor the electronic structure and create synergistic effects that enhance catalytic performance, for instance, in the urea oxidation reaction. nih.gov The strategic selection of linkers and metal nodes can thus be used to fine-tune pore size, shape, and chemical environment, leading to materials optimized for specific applications like gas separation or selective anion sensing. acs.orghhu.de

Table 1: Examples of Structural Diversification in Pyridyl Urea-Based MOFs

| Ligand | Metal Salt | Resulting Structure Type | Key Feature | Reference(s) |

| N,N′-bis-(3-pyridyl)diphenylmethylene-bis-urea (L1) | Cu(II) salt | Metallosupramolecular cage | Discrete cage structure | rsc.orguab.cat |

| N,N′-bis-(3-picolyl)diphenylmethylene-bis-urea (L2) | Cu(II) salt | 1D Coordination Polymer | Extended 1D chain | rsc.orguab.cat |

| N,N′-bis-(3-pyridyl)ethylene-bis-urea (BPEBU) | ZnSO₄ | Four distinct MOFs | Solvent-dependent structural polymorphism | rsc.org |

| 1,3-di(pyridin-4-yl)urea (4bpu) | Zn(OAc)₂·2H₂O | 1D polymeric zig-zag chains and 1D triple-stranded ladders | Polymorphism influenced by organic additives | researchgate.net |

Pseudopolymorphism, where a compound crystallizes in different structures that include solvent molecules, is a common and significant phenomenon in coordination polymers based on pyridyl urea ligands. The choice of solvent can dramatically influence the resulting supramolecular architecture, leading to frameworks with distinct properties. acs.orgacs.org

A systematic study on coordination polymers constructed from 1,3-di(pyridin-4-yl)urea (4bpu) and d¹⁰ metal cations demonstrated the controlled formation of six different pseudopolymorphic structures. researchgate.netrsc.org These structures, with the general formula {[M(4bpu)I₂]S}n (where M = Zn, Cd, Hg and S is a solvent molecule), were isostructural, indicating that robust and repetitive supramolecular interactions involving the solvent molecules guided the assembly process. rsc.org Similarly, reacting 1,3-di(pyridin-4-yl)urea with zinc acetate (B1210297) in different alcohol solvents (methanol, ethanol, ethylene (B1197577) glycol) produced four solvent-induced pseudopolymorphic coordination polymers, each incorporating a different solvent molecule into its crystal lattice. researchgate.net

The effect of solvents is not limited to inclusion in the final structure; they can also drive the formation of entirely different topologies. acs.org For instance, the reaction of a bis-pyridyl urea ligand with ZnCl₂ yielded a discrete metallamacrocycle when crystallized from aromatic solvents like benzene (B151609) or p-xylene, whereas using only polar solvents resulted in guest-free crystals with different packing. acs.org This solvent-driven structural diversity is often attributed to the interplay of hydrogen bonding, π-stacking, and other weak interactions between the ligands, metal centers, and solvent molecules. The conformational flexibility of the pyridyl urea ligands allows them to adopt different shapes to accommodate various solvent guests and coordination environments. acs.org This sensitivity to the solvent environment underscores its critical role as a structure-directing agent in the synthesis of these advanced materials. rsc.orguab.cat

Investigations of Coordination Modes and Geometries in Metal Systems

The this compound ligand and its analogues exhibit a rich and varied coordination chemistry, adopting multiple coordination modes and geometries depending on the metal ion, counter-anions, and reaction conditions. The pyridyl nitrogen atoms are the primary sites for metal coordination, while the urea group can participate in intramolecular or intermolecular hydrogen bonding, and in some cases, the carbonyl oxygen can also coordinate to the metal center.

In a series of copper(II) complexes with various substituted 2-pyridyl ureas, two primary structural motifs were identified: five-coordinate square pyramidal complexes of the type [Cu(L)₂Cl]⁺[Cl]⁻ and six-coordinate tetragonal bipyramidal complexes with the formula [Cu(L)₂Cl₂]. mdpi.comresearchgate.net The specific geometry was found to be dependent on the electronic properties of the substituents on the pyridyl ring. mdpi.com In these complexes, the pyridyl urea ligands typically act as bidentate chelating agents, coordinating to the copper center through one pyridyl nitrogen and the urea's carbonyl oxygen.

The versatility of pyridyl urea ligands allows for the formation of not just mononuclear complexes but also extended coordination polymers. For example, 1,3-di(pyridin-3-yl)urea has been used as a linker to connect [Cu₂(OCO)₄] paddlewheel clusters into a 3D coordination polymer network. iucr.org In this structure, the copper(II) atoms are five-coordinate with a square-pyramidal geometry, where the axial position is occupied by a pyridyl nitrogen atom from the urea ligand. iucr.org

Table 2: Selected Coordination Geometries of Metal Complexes with Pyridyl Urea Ligands

| Complex/Compound | Metal Ion | Ligand(s) | Coordination Geometry | Ligand Coordination Mode | Reference(s) |

| [Cu(U2)₂Cl]⁺[Cl]⁻ | Cu(II) | 1-(6-Methylpyridin-2-yl)-3,3-diethylurea (U2), Chloride | Square Pyramidal (5-coordinate) | Bidentate (N_pyridyl, O_urea) | mdpi.com |

| [Cu(U3)₂Cl₂] | Cu(II) | 1-(5-Nitropyridin-2-yl)-3,3-dimethylurea (U3), Chloride | Tetragonal Bipyramidal (6-coordinate) | Bidentate (N_pyridyl, O_urea) | mdpi.com |

| [Cu₂(glu)₂(3-dpu)]n | Cu(II) | Glutarate (glu), 1,3-di(pyridin-3-yl)urea (3-dpu) | Square Pyramidal (5-coordinate) | Monodentate bridging (N_pyridyl) | iucr.org |

| {[Zn₂(tbuip)₂(dpu)(H₂O)]·3H₂O}n | Zn(II) | 5-tert-butylisophthalate (tbuip), 1,3-di(pyridin-4-yl)urea (dpu) | Zn1: Tetrahedral, Zn2: 5-coordinate intermediate | Monodentate bridging (N_pyridyl) | nih.gov |

Supramolecular Interactions and Assembly Phenomena of 1,3 Di Pyridin 2 Yl Urea

Hydrogen Bonding Networks in 1,3-Di(pyridin-2-yl)urea Systems

Hydrogen bonding plays a pivotal role in dictating the structure and properties of assemblies containing this compound. The interplay of intra- and intermolecular hydrogen bonds, along with the molecule's inherent geometry, gives rise to a rich variety of supramolecular structures.

This compound and its derivatives often adopt a planar conformation. This planarity is a crucial factor that influences its ability to form extensive hydrogen-bonded networks. In the solid state, this planar conformation is stabilized by intramolecular interactions. The presence of both hydrogen bond donors (the N-H groups of the urea (B33335) moiety) and acceptors (the nitrogen atoms of the pyridine (B92270) rings and the carbonyl oxygen of the urea) allows for the formation of robust intermolecular hydrogen bonds. acs.org

These intermolecular hydrogen bonds are the primary driving force for the self-assembly of these molecules. For instance, in the crystal structure of N,N'-bis(3-pyridyl)urea, a related compound, the packing is directed by N-H···N(pyridyl) hydrogen bonds rather than the more common N-H···O(urea) tape motif seen in many other diaryl ureas. acs.org This preference for pyridyl nitrogen as a hydrogen bond acceptor is attributed to the electronic effects of the pyridyl rings. acs.org

Pyridyl urea derivatives can exist as conformational isomers, often referred to as (E,Z) and (Z,Z) forms. ntu.edu.twacs.org The stability of these conformers is influenced by intramolecular hydrogen bonds. Specifically, a competitive intramolecular hydrogen bond can form between a pyridyl nitrogen atom and a ureido hydrogen. ntu.edu.tw This interaction can stabilize the (E,Z) conformation. ntu.edu.tw

The equilibrium between these conformers can be influenced by substituents on the pyridine rings. ntu.edu.twacs.org Electron-withdrawing groups, for instance, can affect the strength of the intramolecular hydrogen bond and, consequently, the conformational preference. ntu.edu.tw This ability to modulate the intramolecular hydrogen bonding landscape is a key strategy in designing pyridyl urea derivatives for specific molecular recognition tasks. ntu.edu.twacs.org

The urea moiety is a well-established functional group for anion recognition, primarily through hydrogen bonding interactions. rsc.orgdntb.gov.ua The two N-H groups of the urea can act as a chelating unit for spherical anions or form two parallel hydrogen bonds to the oxygen atoms of oxoanions like carboxylates. rsc.org this compound and its derivatives are effective anion receptors. acs.org

The efficiency of anion binding can be tuned by the electronic properties of the pyridyl substituents. The binding process can involve a conformational change in the receptor molecule to optimize the interaction with the anion. The anion is often recognized through strong hydrogen bonds with the N-H groups of the urea. acs.org In some cases, the pyridinium (B92312) moiety, when protonated, can also participate in stabilizing the anion-receptor complex through hydrogen bonding. acs.org

| Receptor Type | Anion | Interaction Motif | Reference |

| Urea-based receptors | General anions | Chelation by N-H groups, parallel H-bonds to oxoanions | rsc.org |

| Pyridine-urea-based receptor | Sulfate (B86663), Dihydrogen phosphate (B84403) | Anion-water clusters stabilized by urea, water, and pyridinium H-bonds | acs.org |

| Tritopic bis-urea receptors | Acetate (B1210297) | Anion recognized by urea N-H groups, cation by polyether spacer | acs.org |

Self-Assembly into Supramolecular Architectures

The directional and specific nature of hydrogen bonding in this compound systems drives their self-assembly into a variety of supramolecular architectures, ranging from simple dimers to complex, extended networks.

The self-assembly of this compound and its derivatives can lead to the formation of diverse supramolecular structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. iucr.organalis.com.mynih.gov The stability of these assemblies is highly dependent on the intricate network of non-covalent interactions, with hydrogen bonding being the most significant contributor. analis.com.my

In coordination polymers, 1,3-di(pyridin-3-yl)urea (B26232) can act as a linker, connecting metal centers to form extended structures. iucr.orgnih.gov The final architecture is often stabilized by hydrogen bonding interactions between the urea N-H groups and other components of the assembly, such as carboxylate ligands. nih.gov The interplay between coordination bonds and hydrogen bonds allows for the construction of robust and predictable supramolecular materials.

In solution and in the solid state, pyridyl urea derivatives exhibit a tendency to form dimers and larger aggregates. researchgate.netuni-muenchen.de Dimerization can be driven by the formation of intermolecular hydrogen bonds between two monomeric units. researchgate.net For instance, the formation of supramolecular dimers has been observed in crystals of thiourea (B124793) derivatives, a class of compounds structurally related to ureas. researchgate.net

The aggregation behavior is influenced by several factors, including the specific substituents on the pyridyl rings and the nature of the solvent. researchgate.net In some cases, the self-assembly process can be described as isodesmic, where the addition of each monomer to the growing aggregate has a similar association constant. researchgate.net The formation of these aggregates is a key aspect of the supramolecular chemistry of pyridyl ureas and is fundamental to their application in areas such as gel formation and the development of new materials. skemman.isworktribe.com

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural relationships between two or more molecules that are held together by non-covalent forces. In this context, this compound and its derivatives can act as 'hosts,' selectively binding to specific 'guest' molecules or ions.

The urea moiety (–NH–CO–NH–) is an exceptionally effective functional group for the design of artificial receptors, primarily due to its distinct hydrogen-bonding characteristics. researchgate.net It possesses two N-H protons that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. researchgate.netresearchgate.net This dual nature allows for the formation of strong and directionally specific hydrogen bonds, which are fundamental to molecular recognition. researchgate.net

In the design of artificial hosts, the 1,3-disubstituted urea group is often exploited to create neutral receptors for anions. nih.govacs.org The two N-H groups can form a cyclic, double-hydrogen-bonded complex with acceptor groups like carboxylates, phosphates, or sulfates. nih.govacs.org The strength of this binding can be fine-tuned by modifying the electronic properties of the substituents attached to the urea nitrogen atoms; electron-withdrawing groups, for instance, increase the acidity of the N-H protons and enhance the host's donor capacity. nih.govnih.gov This principle has been utilized to develop receptors for a variety of guests, from simple anions to more complex biomolecules like peptides and sugar acids. nih.govacs.org The predictable, one-dimensional hydrogen-bonded chains or 'tapes' formed by urea groups are a robust and recurring motif in crystal engineering, making them a reliable component in the construction of complex supramolecular architectures. researchgate.netrsc.org

The spatial arrangement of atoms within a molecule, or isomerism, plays a critical role in host-guest interactions. For pyridyl ureas, the position of the nitrogen atom in the pyridine ring (ortho, meta, or para relative to the urea linkage) significantly influences their binding behavior and makes their differentiation challenging. nih.gov

Recent studies have employed techniques like cyclic ion mobility-mass spectrometry to distinguish between isomers such as 1-phenyl-3-(2-pyridyl)urea (ortho), 1-phenyl-3-(3-pyridyl)urea (meta), and 1-phenyl-3-(4-pyridyl)urea (para). nih.gov While some protonated isomers can be separated directly, others require complexation with a host molecule, like β-cyclodextrin, to achieve separation. nih.gov The formation of these host-guest complexes provides an orthogonal method for differentiation, as the stability of the complex can vary significantly between isomers. nih.gov For example, collision-induced dissociation experiments showed that the meta isomer of 1-phenyl-3-pyridyl urea forms the most stable complex with β-cyclodextrin, while the para isomer forms the least stable one. nih.gov This demonstrates that subtle changes in the ligand's positional isomerism can lead to distinct and measurable differences in supramolecular recognition events. researchgate.net

Table 1: Isomeric Differentiation of Phenyl Pyridyl Ureas via Host-Guest Complexation with β-Cyclodextrin nih.gov

| Isomer | Host | Observation | Relative Stability of Complex |

| 1-phenyl-3-(2-pyridyl)urea (ortho) | β-cyclodextrin | Baseline resolved after six passes in ion mobility spectrometer. | Intermediate |

| 1-phenyl-3-(3-pyridyl)urea (meta) | β-cyclodextrin | Resolved from para isomer after complexation and three passes. | Most Stable |

| 1-phenyl-3-(4-pyridyl)urea (para) | β-cyclodextrin | Not separated from meta isomer without complexation. | Least Stable |

The ability of this compound and related compounds to act as hosts has been explored with a variety of guest molecules. The specific geometry and electronic properties of the host dictate its affinity and selectivity for different guests.

Research has shown that urea derivatives built on a DITIPIRAM platform, which provide a convergent array of four N-H hydrogen bond donors, form remarkably stable complexes with carboxylates (acetate, benzoate) and chloride anions. nih.govsemanticscholar.org The stability of these complexes is so high that they persist even in competitive solvent mixtures like DMSO/water. nih.govsemanticscholar.org The binding affinity can be further enhanced by attaching electron-withdrawing substituents to the urea framework. nih.gov

Similarly, pyrid-2-yl ureas have been shown to bind effectively with cytosine in solution. acs.org The binding constants for this complexation are significantly influenced by the substituents on the urea, with electron-withdrawing groups leading to stronger binding. acs.org Basket-shaped hosts incorporating urea functionalities have also been synthesized and shown to complex a range of guests, including alkali metal ions, ammonium (B1175870) ions, and particularly strong binding with o-phenylenediammonium dipicrate. ru.nl

Table 2: Complexation Data for Urea-Based Hosts with Various Guests

| Host Compound Type | Guest | Solvent | Binding Constant (K) / Observation | Source |

| Pyrid-2-yl ureas | Cytosine | DMF-d7 | 30 to 1700 M⁻¹ | acs.org |

| DITIPIRAM-based urea receptors | Acetate, Benzoate | DMSO-d6 + 0.5% H₂O | K > 10,000 M⁻¹ | nih.gov |

| DITIPIRAM-based urea receptors | Chloride | DMSO-d6 + 0.5% H₂O | Stable complex formation | nih.gov |

| Basket-shaped urea hosts | o-Phenylenediammonium dipicrate | Not specified | Extremely strong binding (-ΔG° up to 18 kcal mol⁻¹) | ru.nl |

Supramolecular Materials Science: Gels and Polymers

The self-assembly properties of this compound and its isomers are foundational to their use in supramolecular materials science. Through non-covalent interactions, these small molecules can organize into extended networks, forming materials like gels and polymers with unique and often "smart" properties.

This compound and its analogues are effective low-molecular-weight gelators (LMWGs), capable of forming supramolecular gels. researchgate.netnih.gov This process occurs when the gelator molecules self-assemble into a three-dimensional network that immobilizes solvent molecules. mdpi.com The formation and stability of this network are governed by a combination of non-covalent interactions, including the characteristic urea-urea hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

The presence of pyridyl groups is particularly significant, as they can introduce competitive hydrogen bonding interactions (urea-pyridyl vs. urea-urea) and provide sites for metal coordination. researchgate.net In many cases, gelation is induced or enhanced by the addition of metal ions, such as copper(II) or silver(I), which coordinate to the pyridyl nitrogen atoms. researchgate.net This coordination can disrupt the non-productive urea-pyridyl interactions, freeing the urea moieties to form the extended hydrogen-bonded tapes necessary for fibril and gel network formation. worktribe.com

Beyond gels, dipyridyl urea ligands are also used to construct coordination polymers. rsc.orgiucr.orgnih.gov In these materials, the urea derivative acts as a linker, bridging metal centers to form one-, two-, or three-dimensional networks. iucr.orgnih.gov The final topology of the polymer is influenced by factors such as the specific isomer of the dipyridyl urea used, the coordination geometry of the metal ion, and the presence of other ligands or solvent molecules. iucr.orgresearchgate.net

The dynamic and reversible nature of the non-covalent bonds that define supramolecular gels and polymers makes them ideal candidates for advanced functional materials. nih.govacs.org

Self-Healing Materials: Materials based on reversible bonds, such as the hydrogen bonds in urea-based networks, can exhibit self-healing properties. acs.org If the material is damaged or cut, the non-covalent bonds can reform across the interface, repairing the damage and restoring the material's integrity. nih.govrsc.org This intrinsic ability to repair damage prolongs the lifespan and reliability of materials. nih.gov While direct applications for this compound in self-healing are still emerging, the foundational role of urea-based hydrogen bonding in numerous documented self-healing systems highlights its potential. acs.org

Stimuli-Responsive Devices: Supramolecular systems derived from pyridyl ureas are often stimuli-responsive, meaning their properties can be changed by an external trigger. mdpi.com Gels formed from these compounds can be sensitive to pH, the addition of specific ions (anions or cations), or temperature. mdpi.comrsc.org For instance, the coordination of metal ions can trigger the formation of a metallogel, and this process can be reversible. mdpi.com A 3D Hofmann-type coordination polymer incorporating 1,3-di(pyridin-4-yl)urea demonstrated reversible switching of its magnetic properties (spin-crossover behavior) in response to the desorption and resorption of solvent molecules. bohrium.com This responsiveness allows for the creation of chemical sensors, switchable molecular materials, and smart surfaces for applications like displays and soft robotics. acs.orgbohrium.comnih.gov

Catalytic Applications of 1,3 Di Pyridin 2 Yl Urea and Its Complexes

Role in Organic Transformations

The involvement of 1,3-di(pyridin-2-yl)urea in organic transformations is primarily documented through its own chemical conversion within catalytic systems, which provides insight into the reactivity of its structural motifs.

The reviewed literature does not describe a direct role for this compound or its metal complexes as catalysts in enantioselective 1,3-dipolar cycloadditions. This class of reactions typically employs chiral metal-ligand complexes to control stereoselectivity, but systems based on this specific urea (B33335) compound are not documented. nih.govnih.govrsc.org

In the study of catalytic hydrogenation, this compound has been used as a substrate to probe the efficacy of various catalyst systems for the cleavage and reduction of the C–N bonds within the urea moiety. These studies highlight its role in understanding reaction pathways for the conversion of CO2-derived compounds into valuable chemicals.

Under ruthenium-based catalysis, this compound can be hydrogenated to produce 2-(methylamino)pyridine, a six-electron reduction product. rsc.orgnih.gov In one study, using a catalyst system of (PPh3)3RuCl2 and triphos ligand with KOtBu as an additive, a moderate yield of 61% was achieved. rsc.orgnih.gov

Alternatively, an iridium-based catalyst system can selectively hydrogenate this compound to N-(pyridin-2-yl)formamide, a two-electron reduction product. nih.gov This transformation was achieved with high selectivity using a (PPh3)3Ir(CO)H catalyst with a Py(CH2PPh2)2 ligand under 10 bar of H2 pressure at 130 °C. nih.gov These reactions demonstrate that the product selectivity can be tuned by the choice of catalyst and reaction conditions. rsc.org

| Catalyst System | Product | Yield (%) | Reaction Conditions | Source |

|---|---|---|---|---|

| (PPh3)3RuCl2 / triphos / KOtBu | 2-(Methylamino)pyridine | 61 | 50 bar H₂, 160 °C, THF | rsc.orgnih.gov |

| (PPh3)3Ir(CO)H / Py(CH₂PPh₂)₂ | N-(Pyridin-2-yl)formamide | High Selectivity | 10 bar H₂, 130 °C, THF | nih.gov |

Heterogeneous Catalysis with Urea-Functionalized Metal-Organic Frameworks

The incorporation of urea-containing ligands into metal-organic frameworks (MOFs) is a key strategy for developing highly active and reusable heterogeneous catalysts. The urea groups within the MOF structure can act as hydrogen-bond-donating sites, which is crucial for activating substrates in various organic reactions.

Researchers have synthesized novel pillared MOFs by incorporating urea-ditopic ligands with bipyridine or similar linkers and zinc nitrate. rsc.org For example, the frameworks TMU-18 and TMU-19 were created using a urea-containing ligand, along with 4,4′-bipyridine (bipy) and 1,2-bis(4-pyridyl)ethane (B167288) (bpe) as pillars. These materials were evaluated as organocatalysts in the regioselective methanolysis of epoxides. rsc.org The spatial isolation of the urea moieties within the MOF structure prevents the self-aggregation that often reduces catalytic competency in homogeneous urea catalysts. researchgate.net

Similarly, MOFs functionalized with urea groups have demonstrated excellent catalytic activity and broad substrate scope for Friedel-Crafts alkylation reactions. rsc.org These urea-derived MOFs serve as effective and recyclable hydrogen-bond-donating heterogeneous catalysts. researchgate.netrsc.org

| MOF | Ligands | Metal Ion | Catalytic Application | Source |

|---|---|---|---|---|

| TMU-18 | Urea-ditopic ligand, 4,4′-bipyridine (bipy) | Zn(II) | Regioselective methanolysis of epoxides | rsc.org |

| TMU-19 | Urea-ditopic ligand, 1,2-bis(4-pyridyl)ethane (bpe) | Zn(II) | Regioselective methanolysis of epoxides | rsc.org |

| Not Specified | Urea-carboxylate linkers | Not Specified | Friedel-Crafts alkylation reactions | rsc.org |

Mechanism of Action in Catalytic Systems

The catalytic activity of this compound and its metal complexes is rooted in the compound's unique structural and electronic properties. The mechanism of action often involves a cooperative interplay between the urea functionality, the pyridyl nitrogen atoms, and a coordinated metal center. This synergy allows the catalyst to activate substrates and facilitate chemical transformations through various pathways, including Lewis acid activation, hydrogen bonding interactions, and redox cycling of the metal ion.

A prominent example of the catalytic application of complexes involving pyridyl and urea-like ligands is in oxidation reactions, such as the oxidation of catechols to quinones. This process is relevant to the function of catechol oxidase enzymes, and model complexes are frequently studied to understand the biological mechanism. While specific studies detailing the mechanism for a this compound complex are not extensively documented, a plausible catalytic cycle can be proposed based on well-established mechanisms for similar dinuclear copper complexes.

Proposed Mechanism for Catechol Oxidation Catalyzed by a Dicopper(II)-1,3-di(pyridin-2-yl)urea Complex:

The catalytic cycle is proposed to proceed through the following key steps, illustrated for the oxidation of a catechol substrate like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ).

Catalyst Formation and Substrate Binding: The active catalyst is a dinuclear copper(II) complex where two Cu(II) ions are bridged by two deprotonated this compound ligands. The catechol substrate initially binds to one of the copper centers, displacing a weakly coordinated solvent molecule.

Formation of a Substrate-Catalyst Adduct: The bound catechol then bridges the two copper centers. During this step, the urea moiety of the this compound ligand can play a crucial role. The N-H groups of the urea can act as a Brønsted base, accepting protons from the catechol's hydroxyl groups. This facilitates the coordination of the catecholate dianion to the dicopper(II) core.

Intramolecular Electron Transfer: A two-electron transfer occurs from the bound catecholate to the two Cu(II) centers. This reduces the copper ions from Cu(II) to Cu(I) and simultaneously oxidizes the catecholate to the corresponding quinone.

Product Release: The newly formed quinone product (3,5-DTBQ) has a lower affinity for the reduced dicopper(I) center and is subsequently released from the coordination sphere of the catalyst.

Catalyst Regeneration: The resulting dicopper(I) complex reacts with molecular oxygen (O₂). The O₂ molecule binds to the dicopper(I) centers and is reduced, reoxidizing the copper ions back to their initial Cu(II) state and typically forming a peroxide or oxide bridge. This regenerated dicopper(II) catalyst is then ready to begin a new catalytic cycle by binding another molecule of the catechol substrate.

The following table summarizes the proposed steps in the catalytic cycle and the role of the different components.

| Step | Description | Role of this compound Ligand | Role of Copper Ions |

| 1 | Substrate Binding | Provides a stable coordination environment for the copper centers. | Act as Lewis acids to bind the catechol substrate. |

| 2 | Adduct Formation | Urea N-H groups may act as proton acceptors, facilitating deprotonation of the substrate. | Form a bridged complex with the deprotonated catecholate. |

| 3 | Electron Transfer | Stabilizes the different oxidation states of copper and mediates the electron transfer process. | Are reduced from Cu(II) to Cu(I) by accepting electrons from the substrate. |

| 4 | Product Release | The conformation of the ligand facilitates the dissociation of the oxidized product. | The reduced Cu(I) state has a lower affinity for the quinone product. |

| 5 | Catalyst Regeneration | Maintains the integrity of the dinuclear center during reoxidation. | Are reoxidized from Cu(I) to Cu(II) by molecular oxygen. |

This proposed mechanism highlights the sophisticated role of the this compound ligand, which goes beyond simply holding the metal ions in place. It actively participates in the catalytic transformation by modulating the properties of the metal centers and interacting directly with the substrate. Further detailed experimental and computational studies would be necessary to fully validate and refine this proposed catalytic cycle.

Advanced Sensing and Detection Platforms Utilizing 1,3 Di Pyridin 2 Yl Urea

Chemo- and Fluoro-sensing Applications

The ability of the urea (B33335) moiety to form strong and specific hydrogen bonds is central to its application in chemo- and fluoro-sensors. When integrated into a rigid and porous framework, these interactions can be transduced into a measurable optical signal, such as a change in fluorescence, for the detection of target molecules.

Metal-organic frameworks functionalized with urea groups have been demonstrated as effective fluorescent sensors for nitro-substituted compounds, which are common components of explosives. While direct studies on MOFs incorporating 1,3-di(pyridin-2-yl)urea are not extensively documented in the reviewed literature, research on the closely related isomer, 1,3-di(pyridin-4-yl)urea, provides significant insights. In the synthesis of two zinc-based MOFs, designated as TMU-31 and TMU-32, 1,3-di(pyridin-4-yl)urea was employed as a key ligand. These frameworks exhibited a notable ability to detect various nitro-analytes through a fluorescence quenching mechanism.

The sensing capability of these urea-functionalized MOFs is attributed to the strong hydrogen bonding between the urea's N-H groups and the oxygen atoms of the nitro groups on the analyte molecules. This interaction facilitates the efficient transfer of energy from the photoexcited MOF to the analyte, resulting in a decrease, or "quenching," of the MOF's natural fluorescence. The degree of quenching is proportional to the concentration of the nitro-analyte, allowing for quantitative detection. The orientation of the urea groups within the pores of the MOF is a critical factor in its sensing performance.

Detailed studies have shown that these MOFs can detect a range of nitroaromatic compounds. The effectiveness of the fluorescence quenching often correlates with the number of nitro groups on the analyte.

| Analyte | Quenching Percentage (%) at 10 mM |

|---|---|

| Nitrobenzene | 45 |

| 1,3-Dinitrobenzene | 70 |

| 2,4-Dinitrotoluene | 75 |

| 2,4,6-Trinitrotoluene (TNT) | 85 |

The strong hydrogen-bond-donating nature of the urea group makes this compound an excellent candidate for the recognition and sensing of anions. Luminescent MOFs decorated with urea groups have shown high sensitivity and selectivity for anions such as fluoride (B91410) (F⁻) and dihydrogen arsenate (H₂AsO₄⁻), which are significant environmental pollutants. The principle behind this sensing ability lies in the strong and directional hydrogen bonds formed between the urea's N-H protons and the anion. This interaction can lead to an enhancement of the material's fluorescence by reducing vibrational quenching.

In solution, urea-based receptors can effectively bind with a variety of anions. The binding affinity is often influenced by the anion's shape, size, and basicity. For instance, studies on urea-based molecular clefts have demonstrated a strong selectivity for fluoride among halides. The interaction with fluoride can be strong enough to cause a deprotonation of the urea's N-H groups, leading to a distinct colorimetric or spectroscopic change.

The binding affinities for various anions with a generic urea-based receptor are often determined through techniques like UV-Vis titration, with the binding constants indicating the strength of the interaction.

| Anion | Binding Affinity Order |

|---|---|

| Halides | Fluoride > Chloride > Bromide > Iodide |

| Oxoanions | Acetate (B1210297) > Dihydrogen Phosphate (B84403) > Bicarbonate > Hydrogen Sulfate (B86663) > Nitrate |

The ability to detect dihydrogen arsenate is particularly important for monitoring water quality. The similar tetrahedral geometry and hydrogen bonding capabilities of dihydrogen arsenate and dihydrogen phosphate suggest that urea-based receptors would exhibit sensitivity towards both.

While the application of this compound specifically for the ultrasensitive detection of antibiotics has not been widely reported, the fundamental properties of urea derivatives suggest potential in this area. Some urea compounds have been shown to possess antibacterial properties, and this recognition at a molecular level could potentially be harnessed for sensing applications. For instance, a small molecule, 1,3-di-m-tolyl-urea, has been found to inhibit and disrupt multispecies oral biofilms, indicating an interaction with bacterial communication systems. mdpi.com This interaction, if coupled with a signal transduction mechanism, could form the basis of a sensor.

The detection of oxo-anions is a more established application for urea-based sensors. The urea group's geometry is well-suited for binding with Y-shaped carboxylates, a common type of oxo-anion. nih.gov This has been demonstrated in urea-functionalized unclosed cryptands which show selective and strong binding to carboxylate anions even in competitive solvent mixtures. nih.gov The interaction can lead to a measurable signal, such as a color change, due to intermolecular charge transfer upon deprotonation of the urea group by the basic anion. nih.gov This principle could be applied to develop sensors for a wide range of biologically and environmentally relevant oxo-anions.

Electrochemical Sensing Mechanisms

Electrochemical sensors offer a highly sensitive and often portable method for the detection of analytes. While specific research on electrochemical sensors based on this compound is limited, the electrochemical activity of its constituent parts—the urea and pyridine (B92270) moieties—suggests its potential in this field.

A potential electrochemical sensing mechanism could involve the oxidation or reduction of the pyridine rings at an electrode surface. The binding of an analyte to the urea group could modulate the electron density of the pyridine rings, leading to a shift in their redox potential or a change in the current response. This change could then be correlated with the analyte's concentration. MOFs incorporating pyridine-based ligands have been used as electrode materials for the determination of pyridine and quinoline, demonstrating the electrochemical activity of these nitrogen-containing heterocycles.

Another possible mechanism involves the urea group itself. Non-enzymatic electrochemical sensors for urea have been developed using nickel-based MOFs. In these sensors, the urea is electrochemically oxidized at the modified electrode surface, generating a current that is proportional to the urea concentration. A sensor based on this compound could potentially operate on a similar principle for the detection of urea or other electroactive analytes that can interact with the urea functionality.

Development of Tunable and Selective Sensor Materials

The development of sensor materials with tunable properties and high selectivity for a specific analyte is a major goal in sensor science. This compound offers several avenues for achieving this.

Tunability can be achieved by modifying the chemical structure of the molecule itself or by altering the environment in which it is placed. For example, adding electron-withdrawing or electron-donating groups to the pyridine rings could alter the acidity of the urea protons and the electronic properties of the molecule, thereby tuning its binding affinity and sensing response to different analytes.

Selectivity is largely determined by the specific interactions between the sensor and the analyte. The well-defined hydrogen bonding geometry of the urea group provides a basis for selective recognition. By incorporating this compound into a pre-organized structure, such as a MOF or a molecularly imprinted polymer, a binding pocket can be created that is sterically and chemically complementary to the target analyte. The rigid framework of a MOF can position the urea groups in a specific orientation, enhancing selectivity for molecules that fit within the pores and can interact favorably with the urea functionality.

Furthermore, the pyridinyl nitrogen atoms can act as coordination sites for metal ions. The binding of a metal ion could modulate the sensing properties of the urea group, potentially leading to a "turn-on" or "turn-off" sensor for a specific anion. This multi-modal binding capability allows for the design of highly selective and tunable sensor materials based on the this compound scaffold.

Theoretical and Computational Investigations of 1,3 Di Pyridin 2 Yl Urea

Quantum Chemical Calculations (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometries, vibrational frequencies, and energies of reaction.

The flexibility of the urea (B33335) bridge and the potential for proton transfer in pyridyl systems make conformational and tautomeric equilibria critical aspects of the chemistry of 1,3-di(pyridin-2-yl)urea and its derivatives. DFT calculations are crucial for determining the relative stabilities of different conformers and tautomers.

In studies of related ureido-pyrimidine systems, DFT has been used alongside ¹H NMR titrations to investigate complex equilibria. mdpi.com These computational approaches can elucidate the most significant features and support experimental data. mdpi.com For instance, in a designed Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine, DFT calculations were essential in figuring out that the tautomeric equilibrium can be controlled by conformational states, which opens possibilities for applications such as molecular switches. mdpi.comnih.gov The ZZ conformation is often predicted to be the most energetically favorable for diaryl ureas. Research on related compounds like 1,3-di(pyridin-2-yl)propane-1,3-dione also shows the prevalence of keto-enol tautomerism, where the enol form is stabilized by a strong intramolecular hydrogen bond, a feature readily modeled by DFT. researchgate.net

Table 1: Computational Insights into Molecular Equilibria

| Studied Phenomenon | Computational Method | Key Findings |

|---|---|---|

| Conformational Equilibrium | DFT | Can determine the most stable conformer (e.g., ZZ conformation) and energy barriers between different rotational isomers. |

| Tautomerism | DFT, ¹H NMR Titrations | Elucidates the relative stability of tautomers (e.g., keto-enol) and how conformational states can control tautomeric equilibrium. mdpi.comnih.gov |

Understanding the mechanism of urea formation is vital for optimizing synthesis and developing new synthetic protocols. DFT calculations have been employed to explore plausible reaction pathways for the synthesis of unsymmetrical ureas bearing 2-pyridyl units. rsc.org

One study compared experimental data with theoretical DFT computations to assess different mechanistic schemes for direct urea formation. The reaction, which begins with the in situ pyridinolysis of phenyl chloroformate, was proposed to proceed through a pathway involving a concerted mechanism. rsc.org This pathway was found to be more accessible based on calculated energies, explaining how direct aminolysis can occur. rsc.org This DFT-supported mechanism is notably inconsistent with traditional models that propose zwitterionic intermediates or a neutral ortho-pyridinyl isocyanate, suggesting these alternative pathways are less likely for the 2-pyridyl isomer compared to its meta- and para-pyridinyl counterparts. rsc.org

Table 2: Comparison of Proposed Mechanisms for 2-Pyridyl Urea Formation

| Mechanistic Pathway | Key Intermediates/States | Computational Assessment (DFT) |

|---|---|---|

| Concerted Mechanism | Concerted transition state involving pyridinolysis and aminolysis. | Calculated energies suggest this is the most accessible and plausible pathway. rsc.org |

| Zwitterionic Intermediate | Formation of a zwitterionic species. | Considered less likely based on computational modeling compared to the concerted pathway. rsc.org |

Molecular Dynamics Simulations and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time, offering a detailed view of dynamic processes like protein-ligand binding and host-guest interactions.

Derivatives of this compound are investigated as potent inhibitors for various kinases, such as Apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov In the process of drug discovery, accurately predicting how a ligand binds to its protein target is crucial for optimization. nih.gov MD simulations, coupled with absolute binding free energy (BFE) calculations, serve as a powerful tool to discriminate between possible binding modes that might be ambiguously predicted by simpler methods like molecular docking. nih.govnih.gov

For novel pyridin-2-yl urea inhibitors targeting ASK1, MD simulations were performed using software like AMBER to relax the protein-ligand complex in a simulated physiological environment. nih.gov Subsequent BFE calculations can then reliably identify the correct binding pose, showing good correlation with experimental bioassay results (e.g., IC₅₀ values). nih.govnih.gov This computational strategy can significantly accelerate the drug discovery process by providing a validated structural basis for further ligand optimization. nih.govnih.gov

The pyridyl and urea moieties of this compound are rich in hydrogen bond donors and acceptors, making them excellent candidates for building blocks in supramolecular chemistry and host-guest systems. Computational methods are used to analyze the specific intermolecular interactions that govern the formation and stability of these complexes.

Table 3: Intermolecular Interactions in Pyridyl Urea Host-Guest Systems

| Interaction Type | Host Group | Guest Group | Computational Insight |

|---|---|---|---|

| Hydrogen Bond | Urea C=O | Guest N-H | Strongest interaction, primary driver of complex formation. mdpi.com |

| Hydrogen Bond | Pyrimidine N | Guest N-H | Secondary interaction, contributes significantly to binding affinity. mdpi.com |

| Hydrogen Bond | Pyridine (B92270) N | Guest N-H | Weaker, but crucial interaction that enhances binding strength and selectivity. mdpi.com |

Computational Approaches for Material Design and Catalytic Pathway Elucidation

The principles of computational chemistry are increasingly being applied not just to understand existing molecules but also to design new materials and catalysts with desired properties. rsc.orgmdpi.com While specific applications for this compound in this area are still emerging, the methodologies are well-established.

Computational design of catalytic materials is a complex optimization problem often tackled with a combination of quantum computation and descriptor-based models. rsc.orgnih.gov For instance, a molecule like this compound could be incorporated into a metal-organic framework (MOF) or a periodic mesoporous organosilica. researchgate.net DFT calculations could then be used to:

Screen Candidates: Predict the stability and electronic properties of various proposed structures.

Predict Adsorption: Model the adsorption of reactants onto the material, a key step in heterogeneous catalysis. nih.gov

Elucidate Mechanisms: Calculate the energy profiles of potential reaction pathways, identifying transition states and rate-limiting steps to understand and improve catalytic activity. researchgate.netresearchgate.net

This computational-led approach allows for the rational design of new materials, moving beyond trial-and-error experimentation and accelerating the discovery of novel catalysts and functional materials. nih.gov

Table 4: Computational Strategies in Material/Catalyst Design

| Design Stage | Computational Method | Objective |

|---|---|---|

| Material Screening | DFT, High-Throughput Screening | Predict stability, electronic structure, and other key properties of hypothetical materials. nih.gov |

| Adsorption Studies | DFT | Calculate adsorption energies of reactants/intermediates to identify promising catalyst surfaces. colab.ws |

| Mechanistic Investigation | DFT (Transition State Search, IRC) | Map out the entire catalytic cycle, identify energy barriers, and rationalize catalyst activity and selectivity. researchgate.net |

Compound Name Table

| Compound Name |

|---|

| This compound |

| 1,3-di(pyridin-2-yl)propane-1,3-dione |

| 2,6-diaminopyridine |

| Apoptosis signal-regulating kinase 1 |

| Phenyl chloroformate |

Biological Activities and Pharmaceutical Relevance of 1,3 Di Pyridin 2 Yl Urea Derivatives

Anticancer Properties

The urea (B33335) moiety is a key pharmacophoric feature in several successful anticancer drugs, and its incorporation into pyridine-based structures has yielded numerous promising candidates. These derivatives exert their anticancer effects through various mechanisms, including halting cell proliferation, inducing programmed cell death, and inhibiting critical signaling pathways that drive tumor growth and spread.

Inhibition of Cancer Cell Proliferation: Cell Cycle Arrest

A key mechanism by which 1,3-di(pyridin-2-yl)urea derivatives exhibit their anticancer effects is by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from dividing and proliferating.

One notable study identified a 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivative, compound 2n , which effectively halts the growth of MCF-7 breast cancer cells in the G2/M phase of the cell cycle rsc.orgnih.govresearchgate.net. Similarly, another derivative, compound 12g , was found to arrest cell proliferation in the G1-phase in lung cancer cells researchgate.net. In a separate investigation, a copper (II) complex incorporating a 2-pyridyl urea ligand, [Cu(U3)2Cl2] , was also shown to affect cell cycle progression in NCI-H1975 non-small cell lung carcinoma cells researchgate.net. Another compound, 3g , was observed to arrest CNS cancer cells (SNB-75) at the G2 phase researchgate.net.

| Compound | Cell Line | Phase of Cell Cycle Arrest | Reference |

|---|---|---|---|

| 2n | MCF-7 (Breast Cancer) | G2/M Phase | rsc.orgnih.govresearchgate.net |

| 12g | Lung Cancer Cells | G1 Phase | researchgate.net |

| 3g | SNB-75 (CNS Cancer) | G2 Phase | researchgate.net |

| [Cu(U3)2Cl2] | NCI-H1975 (Lung Carcinoma) | Alters Cell Cycle Progression | researchgate.net |

Induction of Programmed Cell Death (Apoptosis)

Beyond halting proliferation, many this compound derivatives are potent inducers of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Research has shown that compound 2n dramatically induces apoptotic cell death in MCF-7 cells. nih.gov Specifically, it caused an 87.34-fold increase in cell death, with total apoptosis measured at 33.19% (25.15% early apoptosis and 8.04% late apoptosis) compared to untreated cells rsc.orgnih.govresearchgate.net. This apoptotic induction is linked to changes in the expression of key regulatory genes, including P53, Bax, caspases 3 and 9, and the anti-apoptotic gene Bcl-2 rsc.orgnih.govresearchgate.net.

Other derivatives have also shown significant pro-apoptotic activity. Compound 12g induced a 34-fold increase in total apoptosis in lung cancer cells researchgate.net. In CNS cancer cells (SNB-75), compound 3g caused a 3.04-fold increase in apoptotic cell death researchgate.net. Furthermore, copper (II) complexes of 2-pyridyl ureas have been studied for their ability to induce apoptosis, demonstrating the potential of metal-based derivatives in cancer therapy researchgate.netmdpi.com.

| Compound | Cell Line | Apoptotic Effect | Reference |

|---|---|---|---|

| 2n | MCF-7 (Breast Cancer) | 33.19% total apoptosis (87.34-fold increase) | rsc.orgnih.govresearchgate.net |

| 12g | Lung Cancer Cells | 34-fold increase in total apoptosis | researchgate.net |

| 3g | SNB-75 (CNS Cancer) | 3.04-fold increase in apoptotic cell death | researchgate.net |

| Thiourea (B124793) derivative 2 | Colon Cancer & Leukemia Cells | Induced late apoptosis in 95-99% of colon cells and 73% of leukemia cells | nih.gov |

Reduction of Metastatic Capabilities

The spread of cancer, or metastasis, is a major cause of mortality. Key signaling pathways, such as those involving Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met, are crucial for processes like angiogenesis (the formation of new blood vessels) that facilitate tumor growth, invasion, and metastasis nih.govnih.gov. Derivatives of this compound that inhibit these pathways can therefore reduce the metastatic potential of tumors.

Targeting VEGFR-2 is a validated strategy to limit cancer growth and invasion nih.gov. The inhibition of both VEGFR and c-Met signaling pathways is considered a synergistic approach to inducing angiogenesis inhibition and suppressing tumor growth nih.gov. For instance, the ureido benzenesulfonamide derivative SLC-0111 has demonstrated an ability to block human breast cancer invasion in vivo mdpi.com. By inhibiting kinases that promote the formation of tumor blood vessels and enhance microvascular permeability, these compounds interfere with the essential machinery required for cancer cells to spread to distant sites researchgate.net.

Inhibition of Specific Cellular Pathways

The anticancer activity of this compound derivatives is often rooted in their ability to inhibit specific protein kinases that are overactive in cancer cells. Many of these compounds have been designed as potent kinase inhibitors.

A series of 1,3-diphenylurea appended aryl pyridine derivatives have been developed as dual inhibitors of c-Met and VEGFR-2, two key receptors in cancer progression rsc.orgnih.govresearchgate.net. Compounds 2d, 2f, 2j, 2k, and 2n showed potent inhibition against both kinases, with IC50 values in the nanomolar range rsc.orgnih.govresearchgate.netelsevierpure.com. For example, compound 2n exhibited an IC50 of 18 nM against c-MET and 24 nM against VEGFR-2 nih.gov. Other pyridine-urea compounds, such as 8b and 8e , also demonstrated inhibitory activity against VEGFR-2 nih.gov.